molecular formula C4H11NOS B3272117 2-(Ethanesulfinyl)ethan-1-amine CAS No. 56216-04-7

2-(Ethanesulfinyl)ethan-1-amine

Cat. No.: B3272117
CAS No.: 56216-04-7
M. Wt: 121.2 g/mol
InChI Key: IUMHWHARDIAQMZ-UHFFFAOYSA-N
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Description

2-(Ethanesulfinyl)ethan-1-amine is a synthetic amine compound characterized by an ethanesulfinyl group. The sulfoxide functional group in its structure may contribute to unique electronic properties and hydrogen-bonding capability, making it a molecule of interest in various research fields. Speculative Research Applications & Value: Based on its structure, this compound could be investigated as a building block in organic synthesis and medicinal chemistry. The molecule's potential as a ligand for metal complexes or its use in the development of novel polymers and functional materials may also be areas of exploration. Researchers might study its physicochemical properties to understand the influence of the sulfinyl group on reactivity and molecular interaction. Handling and Safety: As with many research chemicals, proper safety protocols are essential. Refer to the material safety data sheet (SDS) for specific hazard and handling information . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Note: The specific applications, research value, and mechanism of action for this compound are not established in the current literature and require further investigation by qualified researchers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylsulfinylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NOS/c1-2-7(6)4-3-5/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMHWHARDIAQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Ethanesulfinyl Ethan 1 Amine

Precursor Synthesis and Functional Group Transformations

The cornerstone of synthesizing 2-(ethanesulfinyl)ethan-1-amine (B2659755) is the initial preparation of its thioether analogue, 2-(ethylthio)ethanamine. This precursor contains the complete carbon and heteroatom skeleton, which is then modified in a subsequent oxidation step.

Synthesis of Ethyl Thioether Precursors

The formation of the thioether linkage is a critical initial step. A common and effective method for creating such C-S bonds is through the nucleophilic substitution reaction between a thiol and an alkyl halide, a process analogous to the Williamson ether synthesis. d-nb.info For the synthesis of 2-(ethylthio)ethanamine, this would typically involve the reaction of ethanethiol (B150549) with a 2-aminoethyl halide.

However, a more direct and often higher-yielding approach involves the reaction of a thiol with an activated precursor that already contains the amino group or a masked version of it. One such method is the reaction of a thiol with aziridine (B145994), which provides a direct route to the β-aminoethyl thioether. Another well-established method involves the reaction of a thiol with 2-aminoethanethiol (cysteamine) derivatives or by reacting a haloalkylamine with a thiolate.

A representative synthesis for a similar long-chain aminoalkyl thioether, 2-(decylthio)ethanamine, involves the reaction of decanethiol with 2-bromoethylamine (B90993) hydrobromide in the presence of a base. The free amine can then be liberated by treatment with sodium hydroxide. prepchem.com This methodology is directly adaptable for the synthesis of 2-(ethylthio)ethanamine.

A plausible synthetic scheme for 2-(ethylthio)ethanamine is presented below:

Scheme 1: Synthesis of 2-(ethylthio)ethanamineGenerated code

Introduction of the Amine Moiety

In cases where the starting material is an ethyl thioether without the amine functionality, various standard synthetic transformations can be employed to introduce the primary amine. For instance, starting with 2-(ethylthio)ethanol, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an amine source, such as ammonia (B1221849) or an azide (B81097) followed by reduction.

A documented procedure for a related compound involves the conversion of 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride to the corresponding azide using sodium azide, followed by tosylation of the hydroxyl group. rsc.org The tosylate is then displaced by ammonia to yield the primary amine. rsc.org This multi-step approach offers a high degree of control over the introduction of the amine.

Reductive amination of a corresponding aldehyde, 2-(ethylthio)acetaldehyde, would be another viable route. This involves the reaction of the aldehyde with ammonia to form an imine intermediate, which is then reduced to the primary amine using a suitable reducing agent like sodium borohydride. acs.org

Sulfoxidation Strategies for Ethanethioether Amines

The conversion of the precursor, 2-(ethylthio)ethanamine, to the target sulfoxide (B87167) is the most critical and defining step of the synthesis. This transformation must be selective to avoid over-oxidation to the corresponding sulfone.

Oxidative Approaches for Sulfinyl Group Formation

A variety of oxidizing agents can be employed for the selective oxidation of sulfides to sulfoxides. The choice of reagent and reaction conditions is crucial to prevent the formation of the sulfone byproduct. nih.govacsgcipr.org

Hydrogen peroxide is a common, inexpensive, and environmentally benign oxidant for this purpose. nih.gov A general and highly selective method involves the use of 30% hydrogen peroxide in glacial acetic acid at room temperature. nih.gov This system has been shown to be effective for a wide range of sulfides, providing excellent yields of the corresponding sulfoxides. nih.gov Another approach utilizes visible-light-induced oxidation with O2 on a TiO2 surface, with triethylamine (B128534) (TEA) acting as a redox mediator. researchgate.net

Other reagents that have been successfully used for this transformation include N-chlorosuccinimide (NCS), and various peroxy acids. Careful control of stoichiometry and reaction temperature is paramount to ensure high selectivity for the sulfoxide.

Table 1: Representative Conditions for Sulfide (B99878) Oxidation

Oxidant SystemSolventTemperatureYieldReference
H₂O₂ (30%)Glacial Acetic AcidRoom Temp.90-99% nih.gov
O₂ / TiO₂ / TEACH₃OHRoom Temp.High Selectivity researchgate.net

Stereoselective Synthesis of the Sulfinyl Center

The sulfinyl group of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of a single enantiomer requires a stereoselective oxidation method. This is an area of significant research interest, particularly for the synthesis of chiral sulfoxide-containing pharmaceuticals. rsc.org

Several catalytic systems have been developed for the asymmetric oxidation of prochiral sulfides. wiley-vch.deresearchgate.netacsgcipr.org One of the most well-known methods is the Kagan-Sharpless oxidation, which employs a titanium isopropoxide catalyst in the presence of a chiral diethyl tartrate ligand and an oxidant like cumene (B47948) hydroperoxide. acsgcipr.org This system has proven effective for a variety of sulfides, although the enantiomeric excess (ee) can be substrate-dependent.

More recently, manganese complexes with chiral ligands have been shown to catalyze the enantioselective oxidation of sulfides with hydrogen peroxide, achieving high yields and excellent enantioselectivities. rsc.org Metal-free approaches using chiral N-chloramines as the oxidant have also been explored, offering an alternative pathway to enantioenriched sulfoxides. metu.edu.trmetu.edu.tr

The choice of catalyst, chiral ligand, and oxidant is critical for achieving high stereoselectivity in the synthesis of a specific chiral sulfoxide.

Table 2: Examples of Catalytic Systems for Asymmetric Sulfoxidation

Catalyst SystemChiral LigandOxidantTypical eeReference(s)
Ti(OiPr)₄Diethyl Tartrate (DET)Cumene HydroperoxideVariable acsgcipr.org
Mn ComplexChiral Schiff BaseH₂O₂>99% rsc.org
- (Metal-free)Chiral N-chloramine-Moderate metu.edu.trmetu.edu.tr

Derivatization from Related Ethane Sulfonyl Amines

An alternative, though less direct, synthetic strategy could involve the derivatization from a more highly oxidized precursor, such as 2-(ethanesulfonyl)ethan-1-amine. This would necessitate the selective reduction of the sulfonyl group (S(VI)) to a sulfinyl group (S(IV)).

The direct reduction of a sulfonamide to a sulfinamide or a sulfinyl amine is a challenging transformation. However, related transformations offer some insight. For instance, the synthesis of sulfinamides can be achieved from thiols and amines through oxidative coupling. rsc.orgrsc.org Another approach involves the reaction of organometallic reagents with a sulfur dioxide surrogate like DABSO, followed by reaction with thionyl chloride and trapping with an amine to form sulfinamides. nih.govacs.org

The reduction of cyclic sulfonamides has been reported to yield ring-opened amino products, but this typically involves cleavage of a C-S or N-S bond rather than a simple reduction of the sulfur center. nih.gov

A more plausible route starting from a highly oxidized sulfur species might begin with taurine (B1682933) (2-aminoethanesulfonic acid). mdpi.comwikipedia.org The synthesis of taurine from ethanolamine (B43304) and sulfuric acid to form an intermediate 2-aminoethyl ester, followed by sulfonation, is well-documented. ui.ac.idui.ac.id However, the subsequent selective reduction of the sulfonic acid group to a sulfinic acid or sulfinyl group in the presence of an amine is not a straightforward or commonly reported transformation.

Catalytic and Green Chemistry Approaches in Synthesis

The direct synthesis of this compound via catalytic and green methodologies is not extensively documented in publicly available literature. However, by examining the synthesis of analogous β-amino sulfoxides and related sulfur-containing compounds, plausible and efficient green synthetic pathways can be proposed. These strategies typically involve two key transformations: the formation of a C-S bond to create a β-amino sulfide precursor, followed by the selective oxidation of the sulfide to a sulfoxide.

Catalytic Formation of β-Amino Sulfide Precursors

A primary precursor to this compound is 2-(ethylthio)ethan-1-amine. The synthesis of such β-amino sulfides can be approached through several catalytic and green methods. One of the most atom-economical methods is the hydrothiolation of an appropriate amino-alkene or the reaction of an aziridine with a thiol.

For instance, the anti-Markovnikov addition of thiols to vinyl amines or related substrates can be achieved using various catalytic systems, including photoredox catalysis. This approach avoids the use of stoichiometric and often hazardous reagents.

Another green approach involves the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. mdpi.com This elegant catalytic process allows for the N-alkylation of amines with alcohols, producing only water as a byproduct. mdpi.com While not directly applied to the synthesis of 2-(ethylthio)ethan-1-amine in available literature, this method represents a state-of-the-art green strategy for forming C-N bonds and could potentially be adapted for the reaction of an amino alcohol with a thiol.

Green Oxidation of Sulfides to Sulfoxides

The selective oxidation of the sulfide group in 2-(ethylthio)ethan-1-amine to a sulfoxide is a critical step. Traditional oxidation methods often rely on stoichiometric amounts of strong oxidants that can lead to over-oxidation to the sulfone and generate significant waste. Green chemistry seeks to replace these with catalytic methods that use environmentally benign oxidants, such as molecular oxygen (O₂) or hydrogen peroxide (H₂O₂).

Iron salts have been demonstrated as effective catalysts for the chemoselective oxidation of sulfides to sulfoxides, using air as the ultimate oxidant. conicet.gov.ar This approach is highly attractive from a green chemistry perspective due to the abundance and low toxicity of iron. conicet.gov.ar

A plausible green synthetic route to this compound is a two-step, one-pot synthesis. This would involve the initial formation of 2-(ethylthio)ethan-1-amine, followed by in-situ catalytic oxidation to the desired sulfoxide. Such a tandem process would reduce the need for intermediate purification steps, saving solvents and energy.

Table 1: Illustrative Catalytic Synthesis of β-Amino Sulfides via Thiol-Ene Reaction

Catalyst SystemSubstratesSolventYield (%)Reference
Ru(bpy)₃Cl₂ / Visible LightAlkene, ThiolAcetonitrile (B52724)85-95 google.com
Iodine (catalytic)Enamine, ThiophenolSolvent-free80-92 researchgate.net
CaOKetone, Nitrile, SulfurEthanol70-85 derpharmachemica.com

Table 2: Illustrative Green Catalytic Oxidation of Sulfides to Sulfoxides

CatalystOxidantSolventYield (%)Selectivity (Sulfoxide vs. Sulfone)Reference
FeBr₃/β-cyclodextrinO₂ (air)Acetonitrile>95>98% conicet.gov.ar
I₂ (catalytic)H₂O₂Water~90High nih.gov
PhI(OAc)₂ / NH₄-Carbamate-MethanolGoodHigh (for NH-transfer) mdpi.com

The development of catalytic and green chemistry approaches for the synthesis of compounds like this compound is an ongoing area of research. The application of principles such as atom economy, use of renewable feedstocks, and catalytic processes with benign oxidants will be crucial for the future of sustainable chemical manufacturing. rsc.org

Chemical Reactivity and Mechanistic Investigations of 2 Ethanesulfinyl Ethan 1 Amine

Reaction Kinetics and Thermodynamics

A comprehensive understanding of the reaction kinetics and thermodynamics of 2-(ethanesulfinyl)ethan-1-amine (B2659755) is crucial for predicting its behavior in chemical transformations. However, a literature search reveals a scarcity of specific experimental data, such as rate constants, activation energies, and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy changes), for reactions involving this particular compound. Therefore, the following discussion is based on the general reactivity patterns of primary amines and sulfoxides.

The kinetics of reactions involving the primary amino group are expected to be characteristic of nucleophilic amines. For instance, in reactions with electrophiles like alkyl halides or carbonyl compounds, the reaction rate would be influenced by factors such as steric hindrance around the nitrogen atom, the electrophilicity of the reaction partner, and the solvent polarity. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. The rate of reaction is also dependent on the pH of the medium; at low pH, the amine will be protonated, reducing its nucleophilicity, while at very high pH, the concentration of the electrophile might be affected.

The sulfinyl group introduces another layer of reactivity. Sulfoxides can act as nucleophiles through the sulfur or oxygen atom, and they can also be oxidized to sulfones or reduced to sulfides. The kinetics of sulfoxide (B87167) oxidation, for example by peroxides or other oxidizing agents, are typically second-order. The reaction rate is sensitive to the nature of the oxidant and the solvent.

Due to the lack of specific experimental data for this compound, a data table for its reaction kinetics and thermodynamics cannot be provided at this time. Future experimental studies are needed to quantify these parameters.

Stereochemical Aspects of Reactions Involving the Sulfinyl Moiety

The sulfinyl group in this compound is a stereogenic center. The sulfur atom is bonded to an ethyl group, an ethanamine group, an oxygen atom, and a lone pair of electrons, resulting in a chiral center. This means that this compound can exist as a pair of enantiomers. The presence of this chirality has significant implications for its reactivity, particularly in stereoselective reactions.

Reactions that occur at the sulfinyl sulfur can proceed with either retention or inversion of configuration, depending on the reaction mechanism. For example, the oxidation of the sulfoxide to the achiral sulfone results in the loss of the stereocenter at sulfur. However, the reduction of the sulfoxide to the corresponding sulfide (B99878) can be stereospecific, especially when enzymatic or chiral chemical reducing agents are employed.

An analogous and well-studied example is the stereochemistry of methionine sulfoxide. Methionine, an amino acid containing a sulfide group, can be oxidized to form two diastereomers of methionine sulfoxide, (S)- and (R)-methionine-S-oxide. Biological systems possess specific enzymes, methionine sulfoxide reductases (Msrs), that can reduce these sulfoxides back to methionine with high stereoselectivity. This highlights the potential for stereospecific transformations of the sulfinyl group in molecules like this compound, particularly in biological or chirally-catalyzed systems.

The stereochemical outcome of reactions involving the sulfinyl group is crucial for applications where specific stereoisomers are desired, such as in the synthesis of chiral auxiliaries or pharmacologically active compounds. However, specific studies on the stereochemical aspects of reactions involving this compound are not readily found in the existing literature. Further research is necessary to explore the stereoselectivity of its reactions and to develop methods for the enantioselective synthesis of its stereoisomers.

Theoretical and Computational Studies

Electronic Structure and Bonding Analysis

The electronic structure of 2-(ethanesulfinyl)ethan-1-amine (B2659755) is characterized by the interplay of the electron-withdrawing sulfinyl group and the electron-donating amino group. The sulfur atom in the sulfoxide (B87167) is chiral and possesses a lone pair of electrons, contributing to its tetrahedral geometry. acs.org The oxygen atom is double-bonded to the sulfur, creating a polar S=O bond. The nitrogen atom of the amine group also has a lone pair of electrons, making it a nucleophilic center.

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide insights into the molecule's electronic properties. These calculations can determine the distribution of electron density, molecular orbital energies, and the nature of the frontier molecular orbitals (HOMO and LUMO). For analogous sulfoxides, the highest occupied molecular orbital (HOMO) is often localized on the sulfur and oxygen atoms, while the lowest unoccupied molecular orbital (LUMO) can be influenced by the substituents. nih.gov The presence of the amino group would likely raise the energy of the HOMO, making the molecule more susceptible to oxidation.

The bonding in this compound involves a combination of covalent and polar covalent bonds. The C-S, C-N, C-C, and C-H bonds are primarily covalent. However, the S=O and N-H bonds exhibit significant polarity due to the differences in electronegativity between the constituent atoms. This polarity influences the molecule's reactivity and intermolecular interactions.

A natural bond orbital (NBO) analysis could further elucidate the bonding by quantifying the interactions between filled and unfilled orbitals. This would reveal hyperconjugative effects, such as the donation of electron density from the nitrogen lone pair into adjacent antibonding orbitals, which can affect the molecule's conformation and reactivity. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is determined by the rotation around its single bonds. The flexibility of the ethyl chain allows for multiple conformers with varying energies. Key dihedral angles to consider are those around the C-S, C-C, and C-N bonds.

Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time. nih.govacs.org By simulating the motion of the atoms, MD can explore the conformational space and identify the most populated conformational states. Such simulations for analogous sulfoxide-containing compounds have been used to study their structural and thermodynamic properties. nih.gov For this compound, MD simulations could reveal the flexibility of the molecule, the lifetime of intramolecular hydrogen bonds, and the influence of solvent on its conformational preferences. The use of a suitable force field is crucial for obtaining accurate results in MD simulations. nih.gov

Reaction Mechanism Elucidation using Quantum Chemical Methods

Quantum chemical methods are powerful tools for investigating the mechanisms of chemical reactions involving sulfoxides. nih.govacs.org These methods can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.

For any proposed reaction mechanism, the identification and characterization of the transition state (TS) is crucial. The TS represents the energy maximum along the reaction coordinate and its structure provides insight into the bond-making and bond-breaking processes. acs.org For reactions involving sulfoxides, such as oxidation or reduction, the geometry and energy of the TS can be calculated using quantum chemical methods. nih.gov For example, in the reduction of sulfoxides by thiols, a sulfurane intermediate is formed, and the subsequent proton transfer leads to the final products. nih.govacs.org The characterization of the transition state for this proton transfer would involve locating a saddle point on the potential energy surface and confirming it has a single imaginary frequency corresponding to the reaction coordinate.

Many reactions involving sulfoxides can lead to multiple products, and predicting the regioselectivity and stereoselectivity is a key challenge. Quantum chemical calculations can be used to predict these outcomes by comparing the activation energies of the different possible reaction pathways. acs.orgmdpi.com The pathway with the lower activation energy is expected to be the major product.

For instance, in addition reactions to a molecule like this compound, the regioselectivity of an incoming reagent could be influenced by the electronic and steric properties of the sulfinyl and amino groups. The stereoselectivity would be determined by the facial selectivity of the attack on the chiral sulfur center or on a prochiral carbon atom. Theoretical studies on similar systems have shown that the stereochemistry of the sulfoxide group can direct the outcome of reactions. gsartor.orgacs.orgacs.org

Structure-Activity Relationship (SAR) Studies for Analogues

While specific SAR studies for this compound are not available, the principles of SAR can be applied to its analogues. SAR studies aim to correlate the structural features of a series of compounds with their biological or chemical activity. acs.orgnih.govnih.gov

For analogues of this compound, modifications could be made to the ethyl group, the substituents on the sulfur atom, or the amino group. For example, changing the length of the alkyl chain or introducing different functional groups could modulate the compound's lipophilicity and its ability to interact with a biological target. The oxidation state of the sulfur atom is also a critical factor, as reducing the sulfoxide to a sulfide (B99878) or oxidizing it to a sulfone can dramatically alter its activity. acs.org

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be used to develop mathematical models that predict the activity of new analogues based on their structural descriptors. These descriptors can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). mdpi.com

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 2-(Ethanesulfinyl)ethan-1-amine (B2659755) at the atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multidimensional)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and multidimensional NMR experiments would provide a complete picture of its molecular framework.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons in the ethyl group and the ethanamine backbone. The chemical shifts would be influenced by the neighboring electron-withdrawing sulfinyl and amino groups. The protons of the methylene (B1212753) group adjacent to the chiral sulfoxide (B87167) would be diastereotopic and thus expected to appear as a complex multiplet. The protons of the ethyl group would exhibit characteristic splitting patterns (a triplet for the methyl group and a quartet for the methylene group). The amine protons would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the four unique carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Expected ¹H and ¹³C NMR Data for this compound:

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Expected Splitting Pattern (¹H NMR)
CH₃-CH₂-S(O)-~1.2-1.4~10-15Triplet
CH₃-CH₂-S(O)-~2.7-3.0~45-55Quartet
-S(O)-CH₂-CH₂-NH₂~2.9-3.2~50-60Multiplet
-S(O)-CH₂-CH₂-NH₂~3.0-3.3~35-45Multiplet
-NH₂~1.5-3.0 (variable)-Broad Singlet

Note: These are estimated values and the actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. nih.gov

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), the S=O stretching of the sulfoxide (around 1030-1070 cm⁻¹), and C-N stretching (around 1020-1250 cm⁻¹). nih.govdocbrown.info The N-H bending vibrations would also be observable in the 1590-1650 cm⁻¹ region. docbrown.info

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the sulfur-containing functional group. The S=O stretch is typically a strong band in the Raman spectrum.

Expected Vibrational Spectroscopy Data for this compound:

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Intensity
Primary AmineN-H Stretch3300-3500 (two bands)Medium
Primary AmineN-H Bend1590-1650Weak
SulfoxideS=O Stretch1030-1070Strong
Aliphatic C-HC-H Stretch2850-2960Medium
C-NC-N Stretch1020-1250Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

For this compound (molecular weight: 121.20 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 121. chemscene.comnih.gov High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the ethyl group, the aminoethyl group, or cleavage adjacent to the sulfoxide group.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method would likely be developed using a C18 column. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with the possible addition of a buffer to control the pH and improve peak shape, given the basic nature of the amine. nih.gov Detection could be achieved using a UV detector (if the molecule possesses a chromophore) or, more universally, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). helsinki.fi

Gas Chromatography (GC) for Volatile Species and Degradation Product Profiling

Gas Chromatography (GC) is suitable for the analysis of volatile compounds. ccsknowledge.com Due to the polarity and potential for thermal degradation of the amine and sulfoxide functional groups, direct GC analysis of this compound may be challenging, often resulting in poor peak shape and tailing. labrulez.combre.com Derivatization of the amine group, for example, by acylation or silylation, could be employed to increase its volatility and thermal stability, allowing for more robust GC analysis. vt.edu A polar capillary column would be appropriate for the separation. GC coupled with mass spectrometry (GC-MS) would be a powerful tool for identifying volatile impurities and potential degradation products. vt.edu

Ion Chromatography (IC) for Amine Analysis

Ion chromatography (IC) stands as a powerful and versatile technique for the analysis of ionic species, including amines. Due to their basic nature, amines like this compound are well-suited for analysis by IC. thermofisher.com The method is particularly valuable for determining amines in various matrices, often requiring minimal sample preparation. thermofisher.com

Cation-exchange chromatography is the primary mode of separation for amines in IC. thermofisher.comwiley.com In this process, the protonated amine (R-NH3+) reversibly binds to the negatively charged stationary phase of the column. The separation is then achieved by eluting the column with a mobile phase, typically an acidic solution, which displaces the analyte from the stationary phase. The choice of the cation-exchange column is critical and depends on the specific properties of the amine. For instance, columns like the Dionex IonPac CS19 are designed for the analysis of a wide range of amines, from small polar molecules to more hydrophobic ones. thermofisher.com

Suppressed conductivity detection is a common and highly sensitive method used in the IC analysis of amines. wiley.comthermofisher.com This detection method works by reducing the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte. This allows for the determination of amines at concentrations ranging from the µg/L to mg/L level. thermofisher.com

A typical IC method for a primary amine like this compound would involve dissolving the sample in deionized water, followed by filtration. The separation would be carried out on a high-capacity cation-exchange column using a methanesulfonic acid eluent under isocratic conditions.

Table 1: Illustrative Ion Chromatography Parameters for Amine Analysis

ParameterValue
Column High-capacity cation-exchange column (e.g., Dionex IonPac CS19)
Eluent Methanesulfonic Acid
Detection Suppressed Conductivity
Flow Rate 1.0 mL/min
Injection Volume 25 µL
Temperature 30 °C

This table presents a hypothetical set of parameters and does not represent actual experimental data for this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly monitoring the progress of chemical reactions, assessing compound purity, and identifying compounds. umich.edu For reactions involving the synthesis or transformation of this compound, TLC offers a simple and effective means of tracking the consumption of starting materials and the formation of products. rsc.org

The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically a polar adsorbent like silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or mixture of solvents). umich.edu The separation is based on the polarity of the compounds; less polar compounds travel further up the plate with the solvent front, resulting in a higher retention factor (Rf) value, while more polar compounds have a stronger affinity for the stationary phase and move a shorter distance. rsc.org

For an amino sulfoxide like this compound, a polar compound, a polar stationary phase such as silica gel would be appropriate. The choice of the mobile phase is crucial for achieving good separation. A mixture of a relatively nonpolar solvent and a more polar solvent, such as ethyl acetate (B1210297) and methanol, would likely be a suitable eluent system.

Visualization of the spots on the TLC plate can be achieved through various methods. Since many organic compounds are not visible to the naked eye, techniques such as exposure to ultraviolet (UV) light (if the compounds are UV-active) or staining with a developing agent are employed. rsc.org Iodine vapor is a common general-purpose stain that reacts with many organic compounds to produce colored spots. rsc.org Another method is to spray the plate with a solution of potassium permanganate (B83412), which reacts with compounds that can be oxidized, or with ninhydrin, which is specific for primary and secondary amines, producing a characteristic purple or yellow spot.

Table 2: Example TLC System for Monitoring a Reaction Involving an Amine

ParameterDescription
Stationary Phase Silica gel 60 F254 pre-coated plates
Mobile Phase Ethyl acetate/Methanol (e.g., 9:1 v/v)
Visualization UV light (254 nm), Iodine vapor, or Potassium permanganate stain

This table provides a representative TLC system and does not constitute specific experimental results for this compound.

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. uq.edu.au By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined, leading to the complete molecular structure.

For organosulfur compounds, X-ray crystallography can reveal important details about the geometry around the sulfur atom. In the case of a sulfoxide like this compound, the analysis would precisely define the pyramidal geometry at the sulfur center and the orientation of the ethyl and aminoethyl groups. If the compound is chiral at the sulfur atom, X-ray crystallography of a single enantiomer can be used to determine its absolute configuration. acs.org

While obtaining single crystals of sufficient quality can be a challenge, the structural information gained from a successful X-ray crystallographic analysis is unambiguous and provides a foundational understanding of the molecule's solid-state properties.

Table 3: Hypothetical Crystallographic Data for an Organic Compound

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 5.8 Å, b = 9.2 Å, c = 12.5 Å
Volume 667 ų
Z (Molecules per unit cell) 4
Calculated Density 1.25 g/cm³

This table presents a hypothetical set of crystallographic data and is not based on actual experimental measurements of this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. This method serves as a crucial check for the purity and empirical formula of a synthesized compound.

The technique involves the complete combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The combustion products, such as carbon dioxide (CO₂), water (H₂O), nitrogen gas (N₂), and sulfur dioxide (SO₂), are then quantitatively measured by various detection methods, often involving gas chromatography.

For this compound, with the chemical formula C₄H₁₁NOS, the theoretical elemental composition can be calculated based on its atomic weights. The experimental results from the elemental analyzer should closely match these theoretical values, typically within a narrow margin of error (e.g., ±0.4%), to confirm the compound's elemental integrity. Any significant deviation could indicate the presence of impurities or an incorrect structural assignment.

Table 4: Theoretical Elemental Composition of this compound (C₄H₁₁NOS)

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Mass Percentage (%)
CarbonC12.01448.0443.21
HydrogenH1.011111.119.99
NitrogenN14.01114.0112.60
OxygenO16.00116.0014.39
SulfurS32.07132.0728.81
Total 121.23 100.00

This table presents the calculated theoretical elemental composition.

Biological Activity and Interaction Studies Excluding Clinical Human Trials and Safety Profiles

In vitro Enzyme Inhibition and Modulation Studies

Interaction with Specific Kinases (e.g., PI3Kδ)

There is no available information in the searched scientific literature regarding the interaction of 2-(Ethanesulfinyl)ethan-1-amine (B2659755) with phosphoinositide 3-kinase delta (PI3Kδ) or any other specific kinases.

Other Enzyme Targets and Ligand Binding

No studies were found that investigated the inhibitory or modulatory effects of this compound on other enzyme targets, nor were there any reports on its ligand binding characteristics.

Mechanistic Investigations of Cellular Interactions (in vitro models)

Receptor Binding and Activation Studies

Information regarding the binding of this compound to any specific cellular receptors or any subsequent receptor activation is not present in the available scientific literature.

Modulation of Cellular Pathways and Signaling Cascades

There are no published in vitro studies detailing how this compound might modulate cellular pathways or signaling cascades.

Antimicrobial Activity Studies (in vitro)

No data from in vitro studies on the antimicrobial activity of this compound against any bacterial or fungal strains could be located in the searched scientific databases.

In vivo Animal Model Studies (Mechanistic or Proof-of-Concept, excluding efficacy for human diseases)

There is a lack of published in vivo animal model studies investigating the mechanistic or proof-of-concept pharmacological effects of this compound. Research on analogous compounds, such as sulforaphane, has explored their biological activities in animal models, often focusing on pathways related to detoxification and cellular protection. nih.gov

Pharmacological Characterization in Animal Models

No information is available in the scientific literature regarding the pharmacological characterization of this compound in animal models. Such studies would typically involve determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its mechanism of action at a physiological level.

As no specific data exists, a data table for the pharmacological characterization cannot be created.

Biochemical Pathway Analysis in Animal Systems

There are no studies that have analyzed the specific biochemical pathways modulated by this compound in animal systems. Research on other sulfur-containing compounds has sometimes pointed to the activation of pathways like the Nrf2-dependent detoxification pathway. nih.gov However, no such analysis has been published for the specific compound .

Consequently, a data table detailing the biochemical pathway analysis is not available.

Applications in Materials Science and Industrial Research Excluding Human Use

Role as a Building Block in Polymer Synthesis

The presence of a primary amine and an ethyl group suggests that 2-(Ethanesulfinyl)ethan-1-amine (B2659755) could theoretically serve as a monomer or a modifying agent in polymer synthesis. The primary amine group can participate in polymerization reactions such as condensation polymerization with carboxylic acids, acyl chlorides, or epoxides to form polyamides or polyamines. However, a comprehensive search of scientific and patent literature did not yield specific examples of polymers synthesized using this compound as a monomer. General polymer chemistry principles suggest its potential, but dedicated research to create and characterize such polymers is not currently published.

Application in Catalyst Design and Modification

The amine and sulfinyl functional groups in this compound make it a potential candidate for use as a ligand in coordination chemistry and catalysis. The nitrogen and sulfur atoms can act as donor sites, forming complexes with transition metals. Such ligands can influence the activity, selectivity, and stability of a metal catalyst. For instance, related sulfur- and nitrogen-containing ligands have been used in catalysis for reactions like olefin oligomerization. Nevertheless, there is no specific research available that demonstrates the synthesis or application of a catalyst system explicitly using this compound as a ligand.

Development of Functional Materials and Sensors

Functional materials often derive their properties from specific chemical groups. The sulfinyl group is known for its chirality and polarity, while the amine group can be used for grafting the molecule onto surfaces or for its basic properties. These features could potentially be exploited in the design of functional materials, such as chiral stationary phases for chromatography or as components in chemical sensors where the amine or sulfur group could interact with specific analytes. At present, no published studies were found that focus on the development of functional materials or sensors based on this specific compound.

Integration in Organic Electronics and Photovoltaic Materials

The field of organic electronics utilizes molecules with specific electronic properties to create devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). While various amine- and sulfur-containing compounds are investigated for these applications, there is no available research that details the integration or performance of this compound in organic electronic or photovoltaic materials. Its fundamental electronic and photophysical properties would need to be characterized to assess its potential in this domain.

Carbon Capture and Utilization (CCU) Applications

Amine-based materials are the cornerstone of many carbon capture technologies due to the reversible reaction between amines and CO₂.

CO₂ Sorbent Development

Aqueous amine solutions and solid sorbents functionalized with amines are widely studied for CO₂ capture. The primary amine group in this compound suggests it could react with CO₂ to form carbamates. It could theoretically be used either in a solvent-based system or immobilized onto a porous support to create a solid sorbent. Extensive literature exists on amines for CO₂ capture, detailing the performance of compounds like monoethanolamine (MEA) and piperazine (B1678402) Current time information in Kandiyohi County, US.. However, no studies were identified that have tested or reported the CO₂ sorption capacity, kinetics, or stability of this compound.

Catalyst Modification for CO₂ Electrochemical Reduction

In some CCU systems, captured CO₂ is electrochemically reduced to value-added chemicals. The electrolyte and catalyst environment are crucial for this process. Amines can be used to deliver captured CO₂ to the electrode surface. The role of a specific amine can influence reaction rates and product selectivity. While the electrochemical reduction of CO₂ is an active area of research, with studies focusing on various catalysts and reaction conditions, there is no specific mention or investigation of this compound as a component or catalyst modifier in these systems.

Degradation Pathways and Environmental Fate Excluding Toxicity and Human Exposure

Thermal Degradation Mechanisms

The thermal decomposition of 2-(Ethanesulfinyl)ethan-1-amine (B2659755) is expected to be influenced by the reactivity of both its primary amine and sulfoxide (B87167) functional groups. In the absence of other reactants, amines can undergo thermal degradation at elevated temperatures. For primary amines, these reactions can be complex, potentially leading to the formation of imines, ammonia (B1221849), and various hydrocarbons through a series of radical or concerted reactions. Theoretical studies on the thermal decomposition of small primary alkylamines have identified multiple decomposition channels, including the formation of imines, hydrogen, alkyl cyanides, and ammonia. nih.govresearchgate.net

The sulfoxide group in this compound also plays a crucial role in its thermal stability. Sulfoxides are known to undergo thermal elimination through an Ei (elimination, intramolecular) mechanism, which results in the formation of a vinyl alkene and a sulfenic acid. wikipedia.org This pathway, if it occurs with this compound, would likely yield ethene and 2-aminoethanesulfenic acid. The stability of the resulting sulfenic acid would be a key factor in the subsequent reaction cascade.

In environments where carbon dioxide is present, such as in industrial settings for CO2 capture, the thermal degradation of amines can be accelerated. Primary amines react with CO2 to form carbamates, which can then undergo further reactions like cyclization to form imidazolidinones or react with other amine molecules to form ureas. semanticscholar.orgnih.gov While this has been extensively studied for alkanolamines used in carbon capture, the presence of the sulfoxide group in this compound could influence the stability and reactivity of any carbamate intermediates.

Oxidative Degradation Processes

The oxidative degradation of this compound is a critical pathway in its environmental transformation, likely proceeding through reactions involving both the sulfur and nitrogen atoms. The sulfoxide group is susceptible to oxidation, which would convert it to a sulfone group, yielding 2-(Ethanesulfonyl)ethan-1-amine. This oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established chemical transformation and can be facilitated by various oxidizing agents present in the environment, such as hydrogen peroxide or hydroxyl radicals. mdpi.com

The primary amine group is also a site for oxidative attack. The degradation of amines in the presence of oxygen can be initiated by the abstraction of a hydrogen atom, leading to the formation of radical intermediates. epa.gov These radicals can then participate in a cascade of reactions, leading to a variety of degradation products. For ethanolamines, oxidative degradation has been shown to produce a range of compounds including organic acids, amides, and imidazoles. researchgate.netresearchgate.net The presence of metal ions can also catalyze the oxidative degradation of amines. researchgate.net Therefore, it is plausible that the amine moiety of this compound would undergo similar oxidative degradation pathways, leading to the formation of aldehydes, carboxylic acids, and other nitrogen-containing species.

Identification and Characterization of Degradation Products (Excluding Toxicological Assessment)

Based on the predicted degradation pathways, a number of degradation products for this compound can be anticipated. The identification of these products is crucial for understanding the complete environmental fate of the parent compound.

Table 1: Potential Degradation Products of this compound

Degradation PathwayPotential Degradation Products
Thermal DegradationEthene, 2-Aminoethanesulfenic acid, Imines, Ammonia, Alkyl cyanides
Oxidative Degradation2-(Ethanesulfonyl)ethan-1-amine, Aldehydes, Carboxylic acids, Amides
Photochemical DegradationSmaller, more oxidized fragments resulting from hydroxyl radical attack

The characterization of these degradation products would typically involve advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov These methods allow for the separation and identification of individual compounds in complex mixtures. High-resolution mass spectrometry can provide accurate mass measurements, aiding in the determination of the elemental composition of the degradation products. semanticscholar.org

Environmental Persistence and Transformation in Abiotic Systems

The environmental persistence of this compound in abiotic systems will be determined by the rates of the degradation processes discussed above. The rate of degradation, and thus the persistence, is influenced by environmental conditions such as temperature, pH, the presence of oxidizing agents, and sunlight intensity. core.ac.uknih.gov

The presence of two reactive functional groups, the amine and the sulfoxide, suggests that this compound is unlikely to be highly persistent in the environment. The susceptibility of the sulfoxide group to oxidation and the reactivity of the primary amine group towards various degradation pathways indicate that the compound will likely undergo transformation.

In aquatic environments, abiotic degradation processes such as hydrolysis are generally slow for simple amines and sulfoxides under neutral pH conditions. However, the rates of oxidative and photochemical degradation could be significant. In soil, the compound's mobility and degradation will be influenced by its adsorption to soil particles, which is in turn affected by soil type, organic matter content, and pH.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes

Currently, detailed synthetic procedures for 2-(Ethanesulfinyl)ethan-1-amine (B2659755) are not extensively published. Chemical suppliers list the compound, indicating its successful synthesis, but the underlying methodologies are often proprietary. chemscene.combldpharm.com Future research should focus on developing and optimizing novel, efficient, and scalable synthetic routes. This could involve the exploration of various starting materials and reagents, with a focus on stereoselective methods to obtain enantiomerically pure forms of the compound, which could be crucial for potential biological applications.

Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

Detailed spectroscopic data for this compound is not widely reported. While basic analytical data is available from commercial sources, in-depth spectroscopic characterization is a critical area for future investigation. chemscene.com Advanced techniques such as two-dimensional NMR spectroscopy and high-resolution mass spectrometry would be invaluable for a complete structural elucidation and for studying its conformational dynamics. Furthermore, the development of fluorescently labeled derivatives could enable real-time imaging and tracking of the molecule within biological systems, providing insights into its uptake, distribution, and cellular localization.

High-Throughput Screening for New Biological Activities

The biological activities of this compound are largely unexplored. A crucial direction for future research is to subject the compound to high-throughput screening (HTS) assays. These large-scale automated assays can rapidly test the molecule against a vast array of biological targets, including enzymes, receptors, and whole cells. HTS could uncover previously unknown biological effects, such as antimicrobial, anticancer, or immunomodulatory activities, thereby identifying potential starting points for drug discovery programs.

Development of Structure-Guided Design Principles for Derivatives

Once a biological activity is identified, the development of structure-guided design principles for derivatives of this compound will be a critical next step. This involves synthesizing and testing a library of related compounds to establish structure-activity relationships (SAR). By systematically modifying different parts of the molecule—the ethyl group, the sulfinyl moiety, and the amino group—researchers can determine which structural features are essential for its biological effects. Computational modeling and molecular docking studies can further inform the design of more potent and selective derivatives.

Expanding Applications in Emerging Technologies and Sustainable Chemistry

Beyond potential pharmaceutical applications, future research should explore the utility of this compound in emerging technologies and sustainable chemistry. For instance, its unique combination of functional groups—a primary amine and a sulfoxide (B87167)—could make it a valuable ligand in catalysis, a building block for novel polymers, or a component in the development of functional materials. Investigating its role in "green" chemical processes, such as its use as a recyclable catalyst or in biodegradable materials, would align with the growing emphasis on sustainable chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.